![molecular formula C8H5NO4 B15250899 7-Hydroxybenzo[d]isoxazole-3-carboxylic acid](/img/structure/B15250899.png)
7-Hydroxybenzo[d]isoxazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxybenzo[d]isoxazole-3-carboxylic acid is a heterocyclic compound featuring an isoxazole ring fused with a benzene ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both hydroxyl and carboxylic acid functional groups makes it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxybenzo[d]isoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-hydroxybenzonitrile with hydroxylamine hydrochloride under basic conditions to form the isoxazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is often considered to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Hydroxybenzo[d]isoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of 7-oxo-benzo[d]isoxazole-3-carboxylic acid.
Reduction: Formation of 7-hydroxybenzo[d]isoxazole-3-methanol.
Substitution: Formation of 7-halo-benzo[d]isoxazole-3-carboxylic acid derivatives.
Applications De Recherche Scientifique
7-Hydroxybenzo[d]isoxazole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 7-Hydroxybenzo[d]isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The hydroxyl and carboxylic acid groups play crucial roles in forming hydrogen bonds and ionic interactions with the target molecules, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Benzo[d]isoxazole-3-carboxylic acid: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
7-Methoxybenzo[d]isoxazole-3-carboxylic acid: Contains a methoxy group instead of a hydroxyl group, leading to different chemical properties.
7-Aminobenzo[d]isoxazole-3-carboxylic acid:
Uniqueness: 7-Hydroxybenzo[d]isoxazole-3-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which provide a versatile platform for various chemical modifications. This dual functionality enhances its potential in diverse applications, from drug development to material science.
Propriétés
Formule moléculaire |
C8H5NO4 |
|---|---|
Poids moléculaire |
179.13 g/mol |
Nom IUPAC |
7-hydroxy-1,2-benzoxazole-3-carboxylic acid |
InChI |
InChI=1S/C8H5NO4/c10-5-3-1-2-4-6(8(11)12)9-13-7(4)5/h1-3,10H,(H,11,12) |
Clé InChI |
XCGFZYCBEYCVQN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)O)ON=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



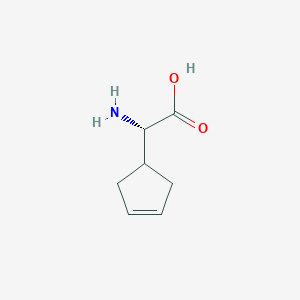
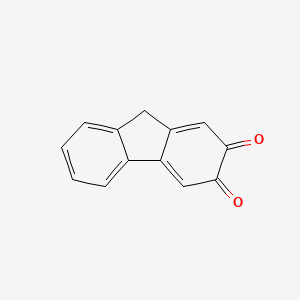
![N-(2,3-Dihydro-1H-inden-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine hydrochloride](/img/structure/B15250833.png)
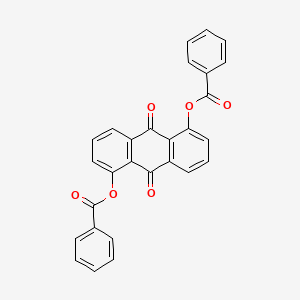
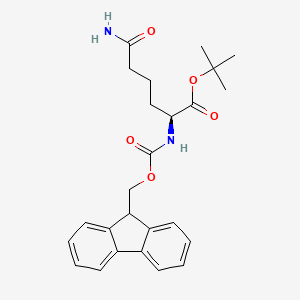

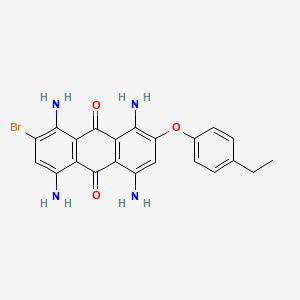

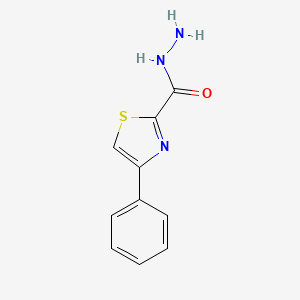
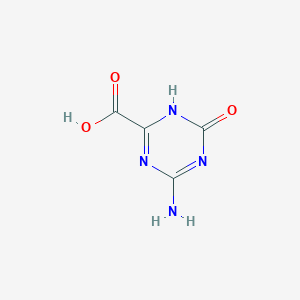
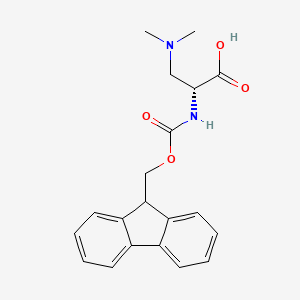
![3-Chloro-2-(4-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B15250888.png)
![3-Chloro-5,6-dihydrobenzo[h]cinnolinehydrochloride](/img/structure/B15250891.png)
